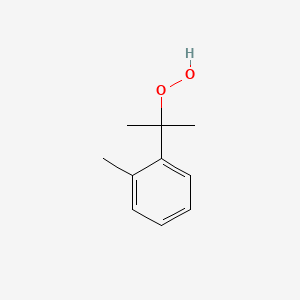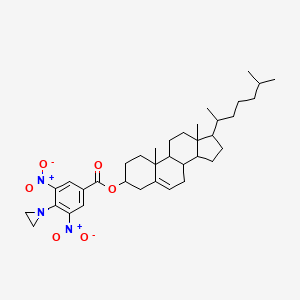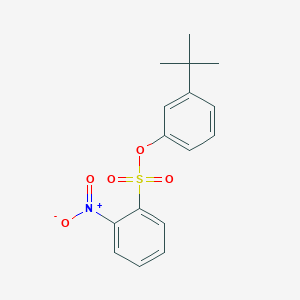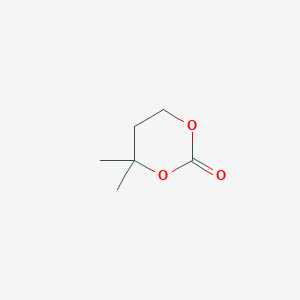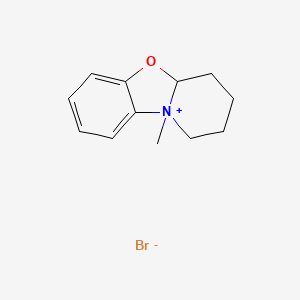
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide is a heterocyclic compound known for its unique structural properties. This compound is part of a broader class of hexahydrophenanthridines, which have been studied for their chemical and biological activities.
Méthodes De Préparation
The synthesis of 4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide involves several steps. One common method is the Ritter reaction, which involves the reaction of 2-methyl-1-phenylcyclohexanol with nitriles . This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the desired product. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Analyse Des Réactions Chimiques
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide can be compared with other similar compounds such as:
4a-Methyl-1,2,3,4,4a,10b-hexahydrophenanthridines: These compounds share a similar core structure but differ in their substituents and specific chemical properties.
9,10-Benzophenanthridines: These compounds are structurally related but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
35327-73-2 |
|---|---|
Formule moléculaire |
C12H16BrNO |
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
10-methyl-2,3,4,4a-tetrahydro-1H-pyrido[2,1-b][1,3]benzoxazol-10-ium;bromide |
InChI |
InChI=1S/C12H16NO.BrH/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13;/h2-3,6-7,12H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UXHNHVUHRSLHNP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]12CCCCC1OC3=CC=CC=C23.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)



